Regioselective NDO Oxidation: 3-Hydroxy-1-indanone vs. 2-Hydroxy-1-indanone
When 1-indanone is subjected to oxidation by Pseudomonas sp. strain 9816/11 expressing naphthalene dioxygenase (NDO), the reaction yields a 91:9 mixture favoring 3-hydroxy-1-indanone over 2-hydroxy-1-indanone. Critically, the 3-hydroxy regioisomer is formed with 62% enantiomeric excess (ee) (R:S ratio = 81:19), whereas the 2-hydroxy-1-indanone co-product is racemic (0% ee) [1]. This stereochemical outcome demonstrates that the C3 position provides a geometrically favorable environment for enantioselective enzymatic hydroxylation, while the C2 position yields no stereochemical enrichment under identical reaction conditions.
| Evidence Dimension | Regioselectivity ratio and enantiomeric excess in NDO-catalyzed hydroxylation |
|---|---|
| Target Compound Data | 3-Hydroxy-1-indanone: 91% of product mixture; 62% ee (R:S = 81:19) |
| Comparator Or Baseline | 2-Hydroxy-1-indanone: 9% of product mixture; racemic (0% ee) |
| Quantified Difference | 91:9 regioselectivity ratio favoring 3-hydroxy; 62 percentage-point ee advantage |
| Conditions | Pseudomonas sp. strain 9816/11 expressing NDO; substrate: 1-indanone; product analysis via chiral HPLC or GC |
Why This Matters
For procurement decisions involving biocatalytic route development, this 91:9 regioselectivity translates to a ~10-fold higher yield of the desired 3-hydroxy regioisomer and eliminates the need for chiral resolution of the 2-hydroxy byproduct.
- [1] Resnick SM, Torok DS, Lee K, Gibson DT. Regiospecific and stereoselective hydroxylation of 1-indanone and 2-indanone by naphthalene dioxygenase and toluene dioxygenase. Appl Environ Microbiol. 1994;60(9):3323-3328. DOI: 10.1128/AEM.60.9.3323-3328.1994. View Source
